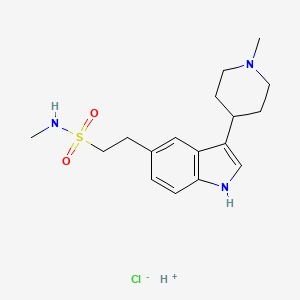

Naratriptan Hydrochloride

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and is indicated for migraine disorder and has 1 investigational indication.

See also: Naratriptan (has active moiety).

Eigenschaften

IUPAC Name |

N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEZYKMQFAUBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049064 | |

| Record name | Naratriptan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143388-64-1 | |

| Record name | 1H-Indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143388-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naratriptan hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143388641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naratriptan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NARATRIPTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X8X4P12Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naratriptan Hydrochloride: A Deep Dive into its Mechanism of Action on the Trigeminal Nerve

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Naratriptan (B1676958) hydrochloride, a second-generation triptan, is a cornerstone in the acute management of migraine. Its therapeutic efficacy is intrinsically linked to its potent and selective agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors. This technical guide provides a comprehensive exploration of the molecular and cellular mechanisms through which naratriptan exerts its effects on the trigeminal nervous system, a key player in the pathophysiology of migraine. We will delve into its receptor binding profile, the intricacies of its downstream signaling pathways, and the experimental evidence that underpins our current understanding. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of novel therapeutics for migraine and other pain disorders.

Introduction: The Trigeminal Nerve and Migraine Pathophysiology

The trigeminal nerve, the largest of the cranial nerves, is a critical component in the transmission of sensory information from the face and head to the brain. In the context of migraine, the trigeminovascular system is of paramount importance. Activation of trigeminal afferents innervating the cranial vasculature leads to the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), which in turn triggers a cascade of events including vasodilation of cranial blood vessels and neurogenic inflammation. This process is believed to be a major contributor to the debilitating pain of a migraine attack.[1][2]

Naratriptan's therapeutic action is primarily targeted at mitigating this cascade of events through its interaction with specific serotonin receptor subtypes located on trigeminal nerve endings.[1][3]

Receptor Binding Affinity and Selectivity

Naratriptan's mechanism of action is initiated by its binding to and activation of 5-HT1B and 5-HT1D receptors.[4] Radioligand binding assays have been instrumental in characterizing the affinity and selectivity of naratriptan for various 5-HT receptor subtypes.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (pKi) of naratriptan for human 5-HT receptor subtypes. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | Naratriptan pKi | Reference |

| 5-HT1B | 8.4 - 8.7 | [5][6] |

| 5-HT1D | 8.0 - 8.3 | [5][6] |

| 5-HT1A | 6.1 | [4] |

| 5-HT1F | 7.7 | [6] |

| 5-HT5A | Weak affinity | [7] |

| 5-HT7 | Weak affinity | [7] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). Data is compiled from various sources and may show slight variations based on experimental conditions.

As the data illustrates, naratriptan exhibits high affinity for 5-HT1B and 5-HT1D receptors, with a notably lower affinity for other 5-HT receptor subtypes, underscoring its selectivity.[4][5][6]

Downstream Signaling Pathways

Upon binding to 5-HT1B and 5-HT1D receptors on trigeminal neurons, naratriptan initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gi/o).[8]

Inhibition of Adenylyl Cyclase

Activation of the Gi/o protein by the naratriptan-receptor complex leads to the inhibition of the enzyme adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in neuronal excitability and neurotransmitter release.[7]

Modulation of Ion Channels

A critical consequence of 5-HT1B/1D receptor activation is the modulation of ion channel activity, which directly impacts neuronal function.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The βγ-subunit of the activated Gi/o protein can directly interact with and inhibit high-voltage activated (HVA) calcium channels, particularly of the P/Q- and possibly R-type.[8][9] This inhibition of calcium influx at the presynaptic terminal is a crucial step in preventing the release of neurotransmitters.[8][9][10]

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: While less specifically documented for naratriptan, 5-HT1 receptor activation is generally known to activate GIRK channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential.

Mandatory Visualization: Signaling Pathway

Caption: Naratriptan's signaling cascade in trigeminal neurons.

Key Experimental Evidence and Protocols

The therapeutic actions of naratriptan on the trigeminal nerve have been elucidated through a variety of preclinical experimental models.

Inhibition of Trigeminal Nucleus Caudalis (TNC) Neuronal Firing

In vivo electrophysiology studies in animal models have provided direct evidence of naratriptan's ability to inhibit neuronal activity in the TNC, the primary relay station for trigeminal pain signals in the brainstem.[11]

-

Animal Preparation: Adult cats are anesthetized with α-chloralose (60 mg/kg, i.p.) and paralyzed with gallamine (B1195388) (6 mg/kg, i.v.). Animals are then artificially ventilated.[11]

-

Surgical Procedure: A craniotomy is performed to expose the superior sagittal sinus (SSS) for electrical stimulation. A laminectomy is performed at the C2 level to allow for the insertion of a recording electrode into the TNC.[11]

-

Stimulation: The SSS is electrically stimulated with single square-wave pulses (250 µs duration, 0.3 Hz, 100 V) to evoke neuronal firing in the TNC.[11]

-

Recording: A microelectrode is advanced into the C2 dorsal horn to record the activity of single neurons that are responsive to SSS stimulation.

-

Drug Administration: Naratriptan is administered intravenously at clinically relevant doses (e.g., 30 and 100 µg/kg).[11]

-

Data Analysis: The probability of neuronal firing in response to SSS stimulation is measured before and after naratriptan administration.

| Animal Model | Naratriptan Dose | Route | % Inhibition of Neuronal Firing | Reference |

| Cat | 30 µg/kg | i.v. | Significant reduction in firing probability | [11] |

| Cat | 100 µg/kg | i.v. | Significant reduction in firing probability | [11] |

| Rat | 3 mg/kg | i.v. | 67 ± 3% (dural stimulation) | [12] |

| Rat | 3 mg/kg | i.v. | 70 ± 18% (facial stimulation) | [12] |

These studies demonstrate that naratriptan dose-dependently inhibits the firing of trigeminal neurons.[11][12]

Mandatory Visualization: Experimental Workflow

Caption: Workflow for in vivo electrophysiology experiments.

Inhibition of CGRP Release

Naratriptan's ability to inhibit the release of CGRP from trigeminal nerve endings is a cornerstone of its anti-migraine effect.[3][13]

-

Tissue Preparation: Trigeminal ganglia or brainstem slices are dissected from rodents.[13]

-

Stimulation: The tissue is stimulated to evoke CGRP release, typically using capsaicin (B1668287) (to activate TRPV1 receptors) or high potassium concentrations (to induce depolarization).[13]

-

Drug Incubation: The tissue is incubated with varying concentrations of naratriptan.

-

CGRP Quantification: The amount of CGRP released into the supernatant is quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

| Preparation | Stimulus | Naratriptan Concentration | % of Control CGRP Release | Reference |

| Mouse Brainstem Slices | Capsaicin | 1 µM | 55% | [13] |

| Mouse Trigeminal Ganglion | Capsaicin | 1 µM | 68% | [13] |

| Mouse Hemisected Skull (Dura) | Capsaicin | 1 µM | No significant inhibition | [13] |

These findings suggest that naratriptan is more effective at inhibiting CGRP release from central trigeminal terminals (in the brainstem) compared to peripheral terminals in the dura mater.[13]

Inhibition of Neurogenic Plasma Protein Extravasation

Neurogenic inflammation in the dura mater, characterized by plasma protein extravasation, is another key event in migraine that is targeted by naratriptan.[14]

-

Animal Preparation: Rats are anesthetized.

-

Induction of Extravasation: Neurogenic inflammation is induced by electrical stimulation of the trigeminal ganglion or intravenous administration of capsaicin.[12][15]

-

Tracer Administration: A tracer molecule, such as Evans blue dye or radiolabeled albumin, is injected intravenously to quantify plasma extravasation.

-

Drug Administration: Naratriptan is administered prior to the inflammatory stimulus.

-

Quantification: The amount of tracer that has extravasated into the dura mater is quantified.

Overall Mechanism of Action on the Trigeminal Nerve

The multifaceted mechanism of action of naratriptan on the trigeminal nerve can be summarized as follows:

-

Presynaptic Inhibition: Naratriptan binds to and activates 5-HT1D receptors on the presynaptic terminals of trigeminal neurons, both peripherally in the dura mater and centrally in the TNC.[1][3]

-

Reduced Neurotransmitter Release: This receptor activation, via Gi/o protein signaling, leads to the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately resulting in a decrease in the release of CGRP and other pro-inflammatory neuropeptides.[7][8][9]

-

Inhibition of Neuronal Firing: By reducing neurotransmitter release and potentially hyperpolarizing the neuronal membrane, naratriptan dampens the firing of second-order neurons in the TNC, thereby inhibiting the transmission of pain signals to higher brain centers.[11][12]

Mandatory Visualization: Logical Relationship

Caption: Logical flow of naratriptan's anti-migraine action.

Conclusion

Naratriptan hydrochloride's mechanism of action on the trigeminal nerve is a well-defined process centered around its potent and selective agonism at 5-HT1B and 5-HT1D receptors. Through the inhibition of CGRP release and the direct suppression of neuronal firing in the trigeminal nucleus caudalis, naratriptan effectively counteracts the key pathological events that drive migraine pain. A thorough understanding of these intricate molecular and cellular interactions is crucial for the ongoing development of more targeted and effective therapies for migraine and related headache disorders. This guide provides a foundational resource for researchers and clinicians working to advance the field of pain management.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Preclinical Neuropharmacology of Naratriptan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PathWhiz [pathbank.org]

- 4. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Antimigraine drug, zolmitriptan, inhibits high-voltage activated calcium currents in a population of acutely dissociated rat trigeminal sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Voltage-dependent calcium channels are involved in neurogenic dural vasodilatation via a presynaptic transmitter release mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of trigeminal neurones after intravenous administration of naratriptan through an action at 5-hydroxy-tryptamine (5-HT(1B/1D)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurogenically mediated leakage of plasma protein occurs from blood vessels in dura mater but not brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Release of CGRP from mouse brainstem slices indicates central inhibitory effect of triptans and kynurenate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The novel anti-migraine agent rizatriptan inhibits neurogenic dural vasodilation and extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neurogenically mediated plasma extravasation in dura mater: effect of ergot alkaloids. A possible mechanism of action in vascular headache - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Naratriptan Hydrochloride from Indole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naratriptan (B1676958) Hydrochloride, a selective serotonin (B10506) 5-HT1B/1D receptor agonist, is a crucial therapeutic agent for the acute treatment of migraine attacks.[1][2] Its synthesis, starting from indole-based precursors, involves several key chemical transformations. This technical guide provides a comprehensive overview of the prominent synthetic strategies, detailing experimental protocols, quantitative data, and logical workflows. All triptans, including naratriptan, feature an indole (B1671886) structure, mirroring the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[3]

Synthetic Strategies and Pathways

The synthesis of Naratriptan from indole derivatives can be broadly categorized into several key approaches, each with its own set of advantages and challenges. The core of these syntheses often involves the construction of the ethanesulfonamide (B75362) side chain at the C5 position of the indole ring and the introduction of the 1-methyl-4-piperidinyl group at the C3 position.

A prevalent strategy involves the use of a 5-bromoindole (B119039) derivative as a starting point. This allows for the introduction of the ethanesulfonamide moiety via a Palladium-catalyzed Heck reaction.[4][5] Alternative approaches include the Fischer indole synthesis to construct the indole ring system with the desired substituents already in place.[5]

Below are diagrammatic representations of common synthetic pathways.

Figure 1: Synthesis of Naratriptan via Heck Reaction.

References

Second-Generation Triptans: A Deep Dive into Discovery and Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

The advent of triptans revolutionized the acute treatment of migraine, offering a targeted therapeutic approach. While the first-generation triptan, sumatriptan, marked a significant breakthrough, its limitations, such as low oral bioavailability, spurred the development of a second generation of these 5-HT1B/1D receptor agonists. This technical guide provides a comprehensive overview of the discovery and development of these second-generation triptans, focusing on their pharmacological properties, the experimental methodologies used in their evaluation, and the underlying signaling pathways.

Core Tenets of Second-Generation Triptan Development

The primary goal in the development of second-generation triptans was to improve upon the pharmacokinetic and clinical profile of sumatriptan. Key objectives included:

-

Enhanced Oral Bioavailability: To overcome the low and variable oral absorption of sumatriptan.

-

Faster Onset of Action: To provide more rapid relief from debilitating migraine pain.

-

Longer Half-Life: To reduce the incidence of headache recurrence.

-

Improved Central Nervous System (CNS) Penetration: To potentially enhance efficacy by targeting central trigeminal neurons.

-

Favorable Tolerability Profile: To minimize side effects and improve patient compliance.

The second-generation triptans that emerged from these efforts include almotriptan, eletriptan, frovatriptan, naratriptan, rizatriptan, and zolmitriptan.

Quantitative Comparison of Second-Generation Triptans

The following tables summarize the key quantitative data for the second-generation triptans, allowing for a clear comparison of their pharmacological, pharmacokinetic, and clinical properties.

Table 1: Receptor Binding Affinities (pKi)

| Triptan | 5-HT1B Receptor (pKi) | 5-HT1D Receptor (pKi) |

| Almotriptan | ~7.4 | ~7.8 |

| Eletriptan | ~8.0 | ~8.2 |

| Frovatriptan | ~7.9 | ~8.3 |

| Naratriptan | ~8.0 | ~8.5 |

| Rizatriptan | ~7.6 | ~8.2 |

| Zolmitriptan | ~8.1 | ~8.7 |

| Sumatriptan (First Generation) | ~7.5 | ~8.1 |

Table 2: Pharmacokinetic Properties

| Triptan | Tmax (hours) | t1/2 (hours) | Oral Bioavailability (%) |

| Almotriptan | 1.5 - 4.0 | 3.0 - 4.0 | ~70 |

| Eletriptan | ~1.5 | ~4.0 | ~50 |

| Frovatriptan | 2.0 - 4.0 | ~26 | ~24-30 |

| Naratriptan | 2.0 - 4.0 | 5.0 - 6.3 | ~74 |

| Rizatriptan | 1.0 - 1.5 | 2.0 - 3.0 | ~45 |

| Zolmitriptan | 1.5 - 2.0 | 2.5 - 3.0 | ~40 |

| Sumatriptan (First Generation) | 1.0 - 2.0 | ~2.0 | ~14 |

Table 3: Clinical Efficacy

| Triptan | Dose (mg) | Pain Relief at 2 hours (%) | Sustained Pain Freedom at 24 hours (%) |

| Almotriptan | 12.5 | 57 - 65 | 27 - 32 |

| Eletriptan | 40 | 62 - 65 | 24 - 31 |

| Frovatriptan | 2.5 | 37 - 46 | 21 - 25 |

| Naratriptan | 2.5 | 48 - 51 | 25 - 30 |

| Rizatriptan | 10 | 67 - 71 | 28 - 37 |

| Zolmitriptan | 2.5 | 62 - 65 | 26 - 31 |

| Sumatriptan (First Generation) | 50 | 55 - 60 | 22 - 28 |

Key Experimental Protocols in Triptan Development

The development and characterization of second-generation triptans rely on a series of well-defined experimental protocols. Below are detailed methodologies for key assays.

Radioligand Receptor Binding Assay for 5-HT1B and 5-HT1D Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT1B and 5-HT1D receptors.

Materials:

-

Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors.

-

Radioligand (e.g., [3H]-GR125743, a selective 5-HT1B/1D antagonist).

-

Test compounds (second-generation triptans).

-

Non-specific binding control (e.g., serotonin (B10506) or a high concentration of an unlabeled antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM ascorbic acid).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or test compound dilution.

-

50 µL of the radioligand at a concentration close to its Kd.

-

100 µL of the cell membrane preparation.

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Nitroglycerin (NTG)-Induced Migraine Model in Rodents

Objective: To evaluate the in vivo efficacy of a test compound in a preclinical model of migraine-like pain.

Materials:

-

Male Sprague-Dawley rats (250-300g).

-

Nitroglycerin (NTG) solution (e.g., 10 mg/mL in saline).

-

Test compounds (second-generation triptans).

-

Vehicle control.

-

Apparatus for assessing thermal and/or mechanical hyperalgesia (e.g., plantar test apparatus, von Frey filaments).

Procedure:

-

Acclimatize the rats to the testing environment and handling for several days before the experiment.

-

Establish a baseline for nociceptive thresholds (thermal latency or mechanical withdrawal threshold) for each animal.

-

Administer the test compound or vehicle to the animals at a predetermined time before NTG injection.

-

Induce a migraine-like state by intraperitoneal (i.p.) injection of NTG (e.g., 10 mg/kg).

-

Measure the nociceptive thresholds at various time points after NTG administration (e.g., 30, 60, 90, and 120 minutes).

-

Record and analyze the data to determine if the test compound can prevent or reverse the NTG-induced hyperalgesia.

-

Compare the effects of the test compound to a positive control (e.g., sumatriptan) and the vehicle control.

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex signaling pathways and experimental workflows involved in triptan development.

Caption: Signaling pathway of second-generation triptans.

Naratriptan Hydrochloride: A Technical Guide to 5-HT1B/1D Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Naratriptan (B1676958) Hydrochloride for the 5-HT1B and 5-HT1D receptor subtypes. Naratriptan is a selective serotonin (B10506) receptor agonist belonging to the triptan class of drugs, primarily indicated for the acute treatment of migraine headaches.[1][2] Its therapeutic efficacy is intrinsically linked to its high affinity for 5-HT1B and 5-HT1D receptors.[1][3] This document provides a comprehensive overview of its binding profile, the experimental methodologies used to determine these affinities, and the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of a compound to its receptor is a critical determinant of its potency and selectivity. This is typically quantified using the inhibition constant (Ki) or its logarithmic transformation (pKi). The following tables summarize the available quantitative data for naratriptan's binding affinity to various serotonin (5-HT) receptor subtypes and other receptor families.

Table 1: Binding Affinity of Naratriptan for Human 5-HT Receptor Subtypes

| Receptor Subtype | pKi | Reference |

| 5-HT1A | <5 | [4] |

| 5-HT1B | 8.05 | [4] |

| 5-HT1D | 8.80 | [4] |

| 5-HT1E | 7.75 | [4] |

| 5-HT1F | 8.38 | [4] |

| 5-HT2A | <5 | [4] |

| 5-HT2B | <5 | [4] |

| 5-HT2C | <5 | [4] |

| 5-HT4 | No significant affinity | [1] |

| 5-HT5A | Weak affinity | [1] |

| 5-HT6 | <5 | [4] |

| 5-HT7 | Weak affinity | [1] |

Note: pKi is the negative base-10 logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Selectivity Profile of Naratriptan Hydrochloride Across Various Receptor Families

| Receptor Family | Receptor Subtype(s) | Binding Affinity (Qualitative) | Reference |

| Adrenergic | alpha1, alpha2, beta | No significant affinity | [1] |

| Dopaminergic | D1, D2 | No significant affinity | [1] |

| Muscarinic | Not specified | No significant affinity | [1] |

| Benzodiazepine (B76468) | Not specified | No significant affinity | [1] |

Naratriptan demonstrates high and specific affinity for the 5-HT1B and 5-HT1D receptors.[5] It also exhibits a notable affinity for the 5-HT1F receptor.[5][6] In contrast, its affinity for other 5-HT receptor subtypes is significantly lower, and it shows no significant pharmacological activity at adrenergic, dopaminergic, muscarinic, or benzodiazepine receptors.[1] This selectivity profile is crucial for its targeted therapeutic action in migraine and its comparatively favorable side-effect profile.[2]

Experimental Protocols: Radioligand Binding Assays

The binding affinities presented above are typically determined using radioligand binding assays. The following is a detailed, representative protocol for determining the binding affinity of naratriptan to human 5-HT1B and 5-HT1D receptors expressed in a recombinant cell line.

Objective: To determine the inhibition constant (Ki) of this compound for the human 5-HT1B and 5-HT1D receptors using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT1B or 5-HT1D receptor.

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [3H]-5-carboxamidotryptamine ([3H]-5-CT) or a specific tritiated antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor (e.g., serotonin or GR127935).

-

Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing divalent cations (e.g., 10 mM MgCl2) and a protease inhibitor cocktail.

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand.

-

Filters: Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

-

Scintillation Fluid: A liquid that emits light when it interacts with radioactive particles.

Procedure:

-

Membrane Preparation:

-

Culture the cells expressing the receptor of interest to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, set up the following reaction tubes in triplicate:

-

Total Binding: Contains the cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Contains the cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competition Binding: Contains the cell membranes, radioligand, and one of the serial dilutions of this compound.

-

-

-

Incubation:

-

Initiate the binding reaction by adding the cell membrane preparation to the wells.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification of Radioactivity:

-

Place the filters into scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of naratriptan by subtracting the average CPM of the non-specific binding tubes from the average CPM of the total binding and competition binding tubes.

-

Plot the percentage of specific binding against the logarithm of the naratriptan concentration.

-

Fit the resulting data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of naratriptan that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways and Experimental Workflows

The therapeutic effects of naratriptan are mediated through the activation of 5-HT1B and 5-HT1D receptors, which are G protein-coupled receptors (GPCRs).

5-HT1B/1D Receptor Signaling Pathway

Upon binding of naratriptan, the 5-HT1B and 5-HT1D receptors undergo a conformational change, leading to the activation of an associated intracellular heterotrimeric G protein of the Gi/o family. This activation results in the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is a key mechanism underlying the therapeutic effects of naratriptan in migraine.[7][8][9]

Caption: 5-HT1B/1D Receptor Signaling Pathway.

Experimental Workflow for Determining Binding Affinity

The process of determining the binding affinity of a compound like naratriptan involves a series of well-defined steps, from the initial preparation of materials to the final data analysis.

Caption: Radioligand Binding Assay Workflow.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist lasmiditan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Models for Evaluating the Vasoconstrictive Effects of Naratriptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro models utilized to study the vasoconstrictive properties of Naratriptan, a selective 5-HT1B/1D receptor agonist primarily used in the treatment of migraine. This document details the experimental protocols for key assays, presents quantitative data for Naratriptan and comparator triptans, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

Naratriptan's therapeutic efficacy in migraine is attributed to its ability to constrict dilated cranial blood vessels through agonism at 5-HT1B and 5-HT1D receptors. However, the potential for off-target vasoconstriction, particularly in coronary arteries, is a critical safety consideration in the development and clinical use of triptans. In vitro models provide a controlled environment to dissect the pharmacological profile of Naratriptan, enabling the quantification of its potency and selectivity at target receptors and its functional effects on vascular tone in relevant preclinical and human tissues.

Quantitative Pharmacology of Naratriptan and Other Triptans

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Naratriptan and other triptans at 5-HT1B and 5-HT1D receptors, as well as their vasoconstrictive effects in various isolated artery models.

Table 1: Receptor Binding Affinities (Ki) of Triptans at Human 5-HT1B and 5-HT1D Receptors

| Compound | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |

| Naratriptan | 0.47 | 0.69 |

| Sumatriptan (B127528) | 11.07 | 6.58 |

| Rizatriptan (B1679398) | - | - |

| Zolmitriptan | - | - |

| Eletriptan (B1671169) | 3.14 | 0.92 |

Data sourced from radioligand binding assays with human recombinant receptors.[1]

Table 2: Functional Potency (EC50) of Triptans for Vasoconstriction in Isolated Arteries

| Compound | Tissue | EC50 (nM) |

| Naratriptan | Human Isolated Coronary Artery | 170 |

| Naratriptan | Dog Isolated Basilar Artery | 110 |

| Naratriptan | Dog Isolated Middle Cerebral Artery | 70 |

| Sumatriptan | Human Isolated Coronary Artery | 241[2] |

| Sumatriptan | Human Isolated Middle Meningeal Artery | 71[3][4] |

| Rizatriptan | Human Isolated Middle Meningeal Artery | 90[3][4] |

| Zolmitriptan | - | - |

| Eletriptan | Human Isolated Middle Meningeal Artery | - |

EC50 values represent the concentration of the drug that produces 50% of its maximal vasoconstrictive effect.

Experimental Protocols

Radioligand Binding Assay for 5-HT1B/1D Receptors

This protocol outlines the determination of the binding affinity (Ki) of Naratriptan for human 5-HT1B and 5-HT1D receptors.

3.1.1. Materials

-

Human recombinant 5-HT1B and 5-HT1D receptors expressed in a suitable cell line (e.g., HeLa cells)[1]

-

Radioligand (e.g., [3H]sumatriptan or [3H]eletriptan)[1]

-

Naratriptan and other competing ligands

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

3.1.2. Procedure

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend in the binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (Naratriptan).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Artery Vasoconstriction Assay

This protocol describes the methodology for assessing the vasoconstrictive effects of Naratriptan in isolated arterial rings using an organ bath system.

3.2.1. Materials

-

Arterial tissue (e.g., human coronary artery, canine basilar artery)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)[5][6][7][8]

-

Naratriptan and other vasoactive compounds

-

Organ bath system with force transducers

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

3.2.2. Procedure

-

Tissue Preparation: Dissect the desired artery and place it in cold Krebs-Henseleit solution. Carefully clean the artery of surrounding connective tissue and cut it into rings of approximately 2-4 mm in length.

-

Mounting: Suspend the arterial rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to a force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams). During this period, replace the buffer every 15-20 minutes.

-

Viability Check: Contract the arterial rings with a high concentration of potassium chloride (KCl) (e.g., 60 mM) to ensure tissue viability.

-

Cumulative Concentration-Response Curve: After washing out the KCl and allowing the tissue to return to baseline, add Naratriptan in a cumulative manner, increasing the concentration in a stepwise fashion once the response to the previous concentration has stabilized.

-

Data Recording: Record the isometric tension continuously throughout the experiment.

-

Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by KCl. Plot the mean response against the logarithm of the agonist concentration to generate a concentration-response curve. Fit the curve using a sigmoidal dose-response model to determine the EC50 and the maximum effect (Emax).

Signaling Pathways and Experimental Workflows

Naratriptan-Induced Vasoconstriction Signaling Pathway

Caption: Naratriptan-induced vasoconstriction signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Experimental Workflow for Isolated Artery Vasoconstriction Assay

Caption: Workflow for assessing vasoconstrictor responses.

Conclusion

The in vitro models described in this guide are essential tools for characterizing the vasoconstrictive properties of Naratriptan. Radioligand binding assays provide precise quantification of its affinity for 5-HT1B and 5-HT1D receptors, while isolated artery preparations offer a functional assessment of its vasoconstrictor potency in clinically relevant vascular beds. By employing these methodologies, researchers can gain a comprehensive understanding of Naratriptan's pharmacological profile, aiding in the prediction of its therapeutic efficacy and potential cardiovascular liabilities.

References

- 1. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reprocell.com [reprocell.com]

- 3. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]

- 6. buffersandreagents.com [buffersandreagents.com]

- 7. mdpi.com [mdpi.com]

- 8. 2.1. Renal artery preparation [bio-protocol.org]

The Pharmacological Profile of Naratriptan: A Technical Guide for Researchers

An in-depth examination of the pharmacokinetic and pharmacodynamic properties of the selective 5-HT1B/1D receptor agonist, Naratriptan, tailored for professionals in research, drug development, and clinical pharmacology.

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Naratriptan, a second-generation triptan utilized in the acute treatment of migraine. The following sections detail its mechanism of action, receptor binding affinity, metabolic fate, and the experimental methodologies used to elucidate these characteristics. Quantitative data are presented in tabular format for clarity and comparative analysis, and key biological and experimental processes are visualized using diagrams generated with the DOT language.

Pharmacodynamics: Unraveling the Antimigraine Action

Naratriptan's therapeutic efficacy in migraine is primarily attributed to its potent and selective agonist activity at serotonin (B10506) (5-hydroxytryptamine) 5-HT1B and 5-HT1D receptors.[1][2] These receptors are strategically located on intracranial blood vessels and sensory nerves of the trigeminal system.[3] The current understanding of its mechanism of action points to three key pharmacological effects:

-

Cranial Vasoconstriction: Naratriptan constricts dilated intracranial extracerebral blood vessels by acting on 5-HT1B receptors located on the smooth muscle of these vessels.[1] This counteracts the vasodilation that is a hallmark of the pain phase of a migraine attack.

-

Inhibition of Neuropeptide Release: By activating presynaptic 5-HT1D receptors on trigeminal nerve endings, Naratriptan inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[4][5] This action reduces neurogenic inflammation in the dura mater, a key contributor to migraine pain.[4]

-

Inhibition of Nociceptive Neurotransmission: Evidence suggests that Naratriptan can also inhibit nociceptive neurotransmission within the trigeminocervical complex in the brainstem, further dampening the transmission of pain signals.[6]

Receptor Binding Affinity

Naratriptan exhibits high affinity for human 5-HT1B and 5-HT1D receptors. Its selectivity profile is a key characteristic, with significantly lower affinity for other 5-HT receptor subtypes and other neurotransmitter receptors.[1][2]

| Receptor Subtype | pKi (mean ± SEM) | Reference |

| 5-HT1B | 8.7 ± 0.03 | [1] |

| 5-HT1D | 8.3 ± 0.1 | [1] |

| 5-HT1F | High Affinity | [7] |

| 5-HT1A | Weak Affinity | [2] |

| 5-HT2 | No Significant Affinity | [2] |

| 5-HT3 | No Significant Affinity | [2] |

| 5-HT4 | No Significant Affinity | [2] |

| Adrenergic (α1, α2, β) | No Significant Affinity | [2] |

| Dopaminergic (D1, D2) | No Significant Affinity | [2] |

| Muscarinic | No Significant Affinity | [2] |

| Benzodiazepine | No Significant Affinity | [2] |

Signaling Pathway of 5-HT1B/1D Receptor Activation

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that signal through the Gαi/o subunit.[8][9] Activation of these receptors by Naratriptan initiates a signaling cascade that ultimately leads to the therapeutic effects of vasoconstriction and inhibition of neuropeptide release.

References

- 1. Naratriptan: biological profile in animal models relevant to migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Theory-based analysis of clinical efficacy of triptans using receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding migraine: Potential role of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. cusabio.com [cusabio.com]

- 9. Gαi/o-coupled receptor signaling restricts pancreatic β-cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Migraine is a complex neurological disorder characterized by debilitating headaches, often linked to the release of the neuropeptide CGRP (calcitonin gene-related peptide) from trigeminal neurons. Naratriptan (B1676958), a selective serotonin (B10506) 5-HT1B/1D receptor agonist, is an established acute migraine therapeutic.[1][2] Its efficacy is attributed in part to its ability to inhibit the release of pro-inflammatory neuropeptides, including CGRP, from trigeminal nerve endings.[3][4] This document provides a detailed technical overview of the experimental evidence, underlying mechanisms, and key methodologies used to characterize naratriptan's inhibitory action on CGRP release. A central finding is that naratriptan exerts a location-dependent inhibition, being significantly more effective at the central terminals of trigeminal neurons in the brainstem than at their peripheral terminals in the dura mater.[5][6]

Mechanism of Action: 5-HT1B/1D Receptor-Mediated Inhibition

Naratriptan's primary mechanism involves binding to and activating 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors located on the presynaptic terminals of trigeminal neurons.[7][8] Activation of these autoreceptors initiates an intracellular signaling cascade that ultimately suppresses neurotransmitter release.

The therapeutic activity of naratriptan is thought to stem from two primary consequences of 5-HT1B/1D receptor activation:

-

Cranial Vasoconstriction: Agonism at 5-HT1B receptors on intracranial blood vessels leads to their constriction.[3]

-

Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on sensory nerve endings of the trigeminal system inhibits the release of CGRP and other inflammatory neuropeptides.[1][3][4]

While the complete downstream signaling pathway is not fully elucidated, it is understood to involve the inhibition of voltage-gated calcium channels, which are critical for the Ca2+-dependent exocytosis of CGRP-containing vesicles.[5][9] This leads to a reduction in neurogenic inflammation and blocks the central transmission of nociceptive signals.[4][8]

Quantitative Data: Location-Dependent Inhibition of CGRP Release

Experimental evidence robustly demonstrates that naratriptan's inhibitory effect on stimulated CGRP release is anatomically specific. Studies using mouse tissue preparations show a significant reduction in CGRP release from central trigeminal terminals (brainstem) but a lack of effect at peripheral terminals (dura mater) and a non-significant trend towards inhibition at the trigeminal ganglion.[5]

The following tables summarize the quantitative findings from key experiments where CGRP release was stimulated by capsaicin.

Table 1: Capsaicin-Induced CGRP Release in Control Conditions

| Tissue Preparation | Anatomical Location | Mean CGRP Release (pg/ml) ± SEM |

|---|---|---|

| Hemisected Skull | Peripheral Terminals (Dura Mater) | 248 ± 42 |

| Isolated Trigeminal Ganglion | Neuronal Cell Bodies | 33 ± 6 |

| Brainstem Slices | Central Terminals | 363 ± 80 |

Data sourced from Kageneck et al., 2014.[5]

Table 2: Effect of Naratriptan (1 µM) on Capsaicin-Evoked CGRP Release

| Tissue Preparation | Anatomical Location | CGRP Release (% of Control) | P-value | Interpretation |

|---|---|---|---|---|

| Hemisected Skull | Peripheral Terminals (Dura Mater) | ~100% | p = 0.43 | No significant inhibition |

| Isolated Trigeminal Ganglion | Neuronal Cell Bodies | 68% | p = 0.09 | Non-significant inhibition |

| Brainstem Slices | Central Terminals | 55% | p = 0.047 | Significant inhibition |

Data represents the remaining evoked CGRP release in the presence of 1 µM naratriptan, compared to a matched control. Sourced from Kageneck et al., 2014.[5]

These data highlight that the central terminals of trigeminal neurons in the brainstem are a primary site of naratriptan's inhibitory action on CGRP release.[5]

Experimental Protocols

The characterization of naratriptan's effect on CGRP release relies on ex vivo tissue preparations that isolate different components of the trigeminal system.[5]

Key Tissue Preparations

-

Hemisected Skull (Peripheral Terminals):

-

Objective: To measure CGRP release from peripheral trigeminal nerve endings innervating the dura mater.

-

Methodology: Mice are euthanized, and the skull is bisected along the sagittal suture. The brain is removed, leaving the dura mater intact within the hemisected skull. This preparation is then incubated in synthetic interstitial fluid (SIF).[5]

-

-

Isolated Intact Trigeminal Ganglion (Neuronal Cell Bodies):

-

Objective: To measure CGRP release from the somata of trigeminal neurons.

-

Methodology: The trigeminal ganglia are carefully dissected from the skull base and placed in SIF for incubation.[5]

-

-

Medullary Brainstem Slices (Central Terminals):

-

Objective: To measure CGRP release from the central terminals of trigeminal neurons, which synapse in the trigeminal nucleus caudalis.

-

Methodology: The medullary brainstem is isolated and sectioned into single fresh slices. These slices, containing the central trigeminal terminals, are then used for release experiments.[5]

-

CGRP Release and Measurement Workflow

-

Acclimatization: All preparations are first acclimatized in SIF at 37°C, often bubbled with 95% O2 and 5% CO2.

-

Basal Release: A baseline sample of the incubation fluid is collected to measure spontaneous CGRP release.

-

Stimulation: The tissue is stimulated to evoke CGRP release. A common chemical stimulus is capsaicin (to activate TRPV1 receptors) or a high concentration of potassium chloride (KCl) (to induce membrane depolarization).[5][9]

-

Drug Application: To test for inhibition, naratriptan is added to the incubation medium before and during the stimulation period.

-

Sample Collection: The supernatant (SIF) is collected following the stimulation period.

-

CGRP Quantification: The concentration of CGRP in the collected samples is determined using a sensitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[5][10]

-

Data Analysis: Stimulated release is calculated by subtracting the basal release from the amount measured post-stimulation. The effect of naratriptan is expressed as a percentage of the release observed in control (vehicle-treated) preparations. Statistical significance is typically determined using tests appropriate for paired samples, such as the Wilcoxon matched-pairs test.[5]

Conclusion and Implications

The technical evidence strongly supports the role of naratriptan in inhibiting CGRP release from trigeminal neurons. The key takeaway for drug development and research professionals is the site-specificity of this effect. Naratriptan's significant inhibitory action at central nerve terminals within the brainstem, rather than at the peripheral dural terminals, suggests that its primary anti-migraine mechanism in this context involves modulating nociceptive transmission within the central nervous system.[5] This contrasts with other migraine therapies that may act peripherally. Understanding these precise anatomical and molecular targets is crucial for the continued development of next-generation migraine therapeutics with improved efficacy and targeted mechanisms of action.

References

- 1. medkoo.com [medkoo.com]

- 2. Naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. CGRP receptor antagonists: A new frontier of anti-migraine medications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Release of CGRP from mouse brainstem slices indicates central inhibitory effect of triptans and kynurenate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of 5-HT1B and 5-HT1D receptors in the selective inhibitory effect of naratriptan on trigeminovascular neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Calcitonin Gene-Related Peptide Function: A Promising Strategy for Treating Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Untangling the mess of CGRP levels as a migraine biomarker: an in-depth literature review and analysis of our experimental experience - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Pathways and Key Intermediates in Naratriptan Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naratriptan (B1676958) is a second-generation triptan, a class of drugs that are selective 5-HT1B/1D receptor agonists, primarily used for the acute treatment of migraine headaches.[1][2] Its synthesis has been approached through various chemical strategies, each with its own set of advantages and challenges. The core of Naratriptan's structure is a substituted indole (B1671886) ring system linked to an N-methylpiperidine moiety. Therefore, the primary goals in its synthesis are the efficient construction of the indole nucleus and the introduction of the required side chains at the C3 and C5 positions.

This technical guide provides an in-depth overview of the principal synthetic pathways for Naratriptan, focusing on the key chemical intermediates, reaction mechanisms, and experimental protocols. Several notable synthetic methodologies have been employed in the production of Naratriptan, including the Fischer indole synthesis, palladium-catalyzed Heck and Sonogashira couplings, and the Japp-Klingemann reaction.[1] This guide will focus on the most prominently documented routes: a convergent approach starting from 5-bromoindole (B119039), and the classical Fischer indole synthesis.

Core Synthetic Strategies

The production of Naratriptan can be broadly categorized into two main strategies: a convergent synthesis that builds upon a pre-formed indole ring, and a linear approach that constructs the indole ring as a key step.

Convergent Synthesis via 5-Bromoindole Intermediates

A common and well-documented approach to Naratriptan involves the use of 5-bromoindole as a starting material. This pathway allows for the sequential introduction of the N-methylpiperidine and the ethanesulfonamide (B75362) side chains.

A key intermediate in this route is 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole . Its synthesis is typically achieved through the condensation of 5-bromoindole with N-methyl-4-piperidone.[3][4]

A reactor is charged with 5-bromoindole (500 g, 2.5 mol), N-methyl-4-piperidone (317.1 g, 2.8 mol), potassium hydroxide (B78521) (28.6 g, 0.5 mol), and 1500 mL of ethanol. The mixture is heated to reflux for 7 hours. Subsequently, the solution is cooled to 0-5 °C. The precipitated solid is filtered, washed with 300 mL of cold ethanol, and dried in an oven at 50 °C under reduced pressure to yield the product.[3]

| Reactant | Moles | Mass/Volume |

| 5-Bromoindole | 2.5 mol | 500 g |

| N-methyl-4-piperidone | 2.8 mol | 317.1 g |

| Potassium Hydroxide | 0.5 mol | 28.6 g |

| Ethanol | - | 1500 mL |

| Product Yield | 658 g (95%) | |

| Purity (HPLC) | 99.5% |

Table 1: Quantitative data for the synthesis of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

The resulting tetrahydropyridine (B1245486) intermediate can then be reduced to the corresponding piperidine (B6355638) derivative, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole , via catalytic hydrogenation.[3]

An alternative pathway utilizes a Heck reaction to introduce the ethanesulfonamide side chain. In this approach, a novel intermediate, N-benzyl-N-methylethenesulfonamide , is reacted with 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole under Heck conditions.[4]

In a round bottom flask equipped with a mechanical stirrer, 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole (25.0 g), N-benzyl-N-methylethenesulfonamide (30.0 g), triethylamine (B128534) (32.1 g), tri-o-tolylphosphine (B155546) (2.0 g), palladium acetate (B1210297) (0.5 g), and dimethylformamide (100.0 mL) are combined. The reaction mixture is heated to 100-110 °C for 4-5 hours. After completion, the mixture is cooled to 25-30 °C, and water (200.0 mL) is added. The product is extracted with ethyl acetate (3 x 100.0 mL). The combined organic layers are washed with water, dried, and concentrated. The residue is stirred with methanol (B129727), cooled to 0-5 °C, and the solid product is filtered and dried.[4]

| Reactant | Mass |

| 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole | 25.0 g |

| N-benzyl-N-methylethenesulfonamide | 30.0 g |

| Triethylamine | 32.1 g |

| Tri-o-tolylphosphine | 2.0 g |

| Palladium acetate | 0.5 g |

| Dimethylformamide | 100.0 mL |

| Product Yield | ~90% |

Table 2: Reagents and yield for the Heck reaction step.

The product of the Heck reaction is then subjected to hydrogenation to reduce the double bond, followed by debenzylation to afford Naratriptan. The debenzylation is effectively carried out using a Birch reduction (sodium in liquid ammonia).[4]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring, and it has been applied to the synthesis of Naratriptan. This approach typically involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an appropriate aldehyde or ketone.

In the context of Naratriptan synthesis, a key starting material is a phenylhydrazine derivative bearing the N-methylethanesulfonamide side chain, such as 2-(4-hydrazinophenyl)-N-methylethanesulfonamide . This is then reacted with an aldehyde containing the N-methylpiperidine moiety, for instance, 2-(1-methylpiperidin-4-yl)acetaldehyde , under acidic conditions to form the indole ring and afford Naratriptan.[5]

The overall yield for Naratriptan synthesis via the Fischer indole route can be influenced by the stability of the hydrazine (B178648) and aldehyde precursors and the conditions of the cyclization step.

Key Intermediates and Their Synthesis

The efficiency of any Naratriptan synthesis is highly dependent on the successful preparation of its key intermediates.

Synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole

As previously mentioned, this intermediate is central to the convergent synthesis approach. An improved one-pot procedure for its synthesis involves the use of triethylsilane as a reducing agent.

A 2-L reactor is charged with triethylsilane (445.4 g, 3.84 mol), methanesulfonic acid (184.3 g, 1.92 mol), 5-bromoindole (250 g, 1.25 mol), and toluene (B28343) (1 L). The solution is heated to 70 °C, and a solution of N-methyl-4-piperidone (159 g, 1.4 mol) in toluene (250 mL) is added dropwise. The resulting solution is maintained at 70 °C for 30 minutes. The solution is then cooled to 5 °C and quenched with 10% aqueous sodium bicarbonate (1 L).[3]

| Reactant | Moles | Mass/Volume |

| Triethylsilane | 3.84 mol | 445.4 g |

| Methanesulfonic acid | 1.92 mol | 184.3 g |

| 5-Bromoindole | 1.25 mol | 250 g |

| N-methyl-4-piperidone | 1.4 mol | 159 g |

| Toluene | - | 1.25 L |

| Product Yield | Not explicitly stated, but implied to be high |

Table 3: Reagents for the one-pot synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole.

Synthesis of N-methyl-1H-indole-5-ethanesulfonamide

This intermediate is crucial for building the Naratriptan molecule from a different strategic direction, where the piperidine ring is introduced onto the pre-formed indole-5-ethanesulfonamide core. One patented method describes its preparation via a Fischer indolization procedure followed by hydrolysis and decarboxylation.[5]

Purification of Naratriptan

The final purity of Naratriptan is critical for its use as an active pharmaceutical ingredient (API). Impurities can arise from starting materials, by-products of the various synthetic steps, or degradation.[6] Purification often involves crystallization. One reported method involves the formation of the oxalate (B1200264) salt to achieve high purity.

Crude Naratriptan base (25.0 g) is dissolved in methanol (100.0 mL) and heated to 45-50 °C for 30 minutes. Oxalic acid (17.0 g) is added, and the mixture is stirred for another 30 minutes. The mixture is then cooled to 10-15 °C, and the precipitated Naratriptan oxalate is filtered. The wet cake is then treated with an aqueous solution of potassium carbonate to a pH of 9.5 to liberate the free base. The solid is filtered, washed with water, and dried to yield pure Naratriptan.[4]

| Step | Reagents | Purity Achieved (HPLC) |

| Crude Naratriptan | - | 92% |

| Oxalate Salt Formation | Oxalic acid, Methanol | 99.5% |

| Free Base Liberation | Potassium carbonate, Water | >99.8% |

Table 4: Purity improvement of Naratriptan through oxalate salt formation.

Conclusion

The synthesis of Naratriptan can be accomplished through several effective routes, with the convergent approach starting from 5-bromoindole and the Fischer indole synthesis being the most established. The choice of a particular synthetic pathway in an industrial setting will depend on factors such as the cost and availability of starting materials, the overall yield, the ease of purification, and the scalability of the process. The development of novel intermediates and catalytic systems, such as the use of N-benzyl-N-methylethenesulfonamide in a Heck reaction, demonstrates ongoing efforts to improve the efficiency and cost-effectiveness of Naratriptan production. A thorough understanding of the reaction mechanisms and the ability to control the formation of impurities are paramount for the successful and safe manufacturing of this important anti-migraine medication.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2008056378A2 - Novel process for the preparation of naratriptan hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Naratriptan Hydrochloride in Human Plasma using a Validated RP-HPLC Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naratriptan Hydrochloride is a selective 5-hydroxytryptamine1 (5-HT1) receptor agonist used in the treatment of migraine headaches.[1][2] Accurate and reliable quantification of Naratriptan in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in human plasma. The described method is sensitive, specific, and reproducible, making it suitable for high-throughput analysis in a clinical or research setting.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Naratriptan-d3 (internal standard, IS)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Sodium carbonate (analytical grade)

-

Tertiary butyl methyl ether (analytical grade)

-

Human plasma (K2EDTA)

-

Deionized water

2. Instrumentation

-

HPLC system with a UV or tandem mass spectrometry (MS/MS) detector

-

A C18 analytical column (e.g., Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm) is a suitable choice.[3]

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

3. Preparation of Solutions

-

Stock Solutions (100.0 µg/mL): Prepare stock solutions of Naratriptan and Naratriptan-d3 (IS) in methanol.[3]

-

Working Standard Solutions: Prepare working standard solutions of Naratriptan by serially diluting the stock solution with a reconstitution solution (e.g., acetonitrile: 0.1% formic acid, 50:50 v/v) to achieve a concentration range for the calibration curve (e.g., 0.1 to 25.0 ng/mL).[3]

-

Internal Standard (IS) Working Solution (30.0 ng/mL): Dilute the IS stock solution with 50% acetonitrile to get a final concentration of 30.0 ng/mL.[3]

4. Sample Preparation (Liquid-Liquid Extraction)

-

To 250 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the IS working solution (30.0 ng/mL).[3]

-

Briefly vortex the mixture.[3]

-

Add 250 µL of 0.5 N sodium carbonate solution and 2.5 mL of tertiary butyl methyl ether.[3]

-

Vortex the sample for approximately 10 minutes.[3]

-

Centrifuge the sample at 4000 rpm for 5 minutes at 4°C.[3]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[3]

-

Reconstitute the dried residue with 250 µL of the reconstitution solution (acetonitrile: 0.1% formic acid, 50:50 v/v).[3]

-

Vortex briefly and transfer to an autosampler vial for injection into the HPLC system.[3]

5. Chromatographic Conditions

-

Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water and acetonitrile (50:50 v/v) is effective.[3]

-

Flow Rate: A flow rate of 0.6 mL/min is recommended.[3]

-

Column: Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm.[3]

-

Injection Volume: 20 µL.[3]

-

Detection:

Method Validation and Data Presentation

The analytical method was validated according to regulatory guidelines, assessing its linearity, precision, accuracy, recovery, and stability.

Table 1: Linearity and Limit of Quantification

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 25.0 ng/mL | [3] |

| Correlation Coefficient (r²) | ≥ 0.9998 | [3] |

| Limit of Detection (LOD) | 0.05 pg/mL | [3] |

| Limit of Quantification (LOQ) | 0.1 ng/mL | [3] |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| Naratriptan | 0.3 | 3.5 | 2.6 | 101.7 - 104.2 | 101.8 - 102.9 | [3] |

| 7.5 | 1.8 | 2.3 | 101.7 - 104.2 | 101.8 - 102.9 | [3] | |

| 17.5 | 1.1 | 2.1 | 101.7 - 104.2 | 101.8 - 102.9 | [3] |

Table 3: Recovery and Stability

| Parameter | Value | Reference |

| Mean Extraction Recovery | 70.02% | [3] |

| Freeze-Thaw Stability (3 cycles) | Stable | [3] |

| Bench Top Stability | Stable | [3] |

| Autosampler Stability | Stable (up to 101.5 hours) | [3] |

Visualizations

Caption: Experimental workflow for Naratriptan quantification in plasma.

Caption: Key stages in the development and validation of the analytical method.

References

Application Note: UV-Spectrophotometric Assay for Naratriptan in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naratriptan is a selective 5-HT1 receptor agonist used in the treatment of migraine.[1] Accurate and reliable analytical methods are crucial for the quantification of Naratriptan in pharmaceutical dosage forms to ensure product quality and efficacy. This application note details a simple, cost-effective, and validated UV-spectrophotometric method for the determination of Naratriptan in bulk and pharmaceutical formulations. The described protocol is based on established methods and has been validated according to International Conference on Harmonisation (ICH) guidelines.[1][2]

Several analytical methods, including UV-Vis spectrophotometry, HPLC, and UPLC, have been developed for the estimation of Naratriptan in pharmaceutical and biological samples.[1] UV-spectrophotometry offers a straightforward and accessible alternative for routine quality control analysis.

Principle

The method is based on the measurement of the absorbance of Naratriptan in a suitable solvent at its wavelength of maximum absorption (λmax). The concentration of Naratriptan is then determined by comparing the absorbance of the sample solution with that of a standard solution of known concentration. Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte, is fundamental to this assay.

Experimental Protocols

Instrumentation

A double beam UV-Vis spectrophotometer with 1 cm matched quartz cells is required for this analysis.[1] An analytical balance with a sensitivity of 0.001 g is also necessary for weighing the standards and samples.[3]

Reagents and Materials

-

Naratriptan Hydrochloride (working standard)

-

Phosphate (B84403) buffer pH 6.4[1]

-

Ethanol (analytical grade)[1]

-

Naratriptan tablets (pharmaceutical formulation)

-

Distilled water

Preparation of Standard Stock Solution

-

Accurately weigh 10 mg of this compound standard and dissolve it in 20 ml of ethanol.[1]

-

Transfer the solution to a 100 ml volumetric flask.[1]

-

Make up the volume to 100 ml with phosphate buffer pH 6.4 to obtain a stock solution with a concentration of 100 µg/ml.[1]

-

Sonicate the solution for 5 minutes to ensure complete dissolution.[1]

Preparation of Calibration Curve

-

From the standard stock solution, prepare a series of dilutions in 10 ml volumetric flasks using phosphate buffer pH 6.4 to obtain concentrations ranging from 2 to 10 µg/ml.[2]

-

Measure the absorbance of each solution at 281 nm against a phosphate buffer pH 6.4 blank.[1][2]

-

Plot a calibration curve of absorbance versus concentration.

-

Determine the correlation coefficient and the regression equation. A correlation coefficient close to 0.999 indicates good linearity.[1]

Preparation of Sample Solution (from Tablets)

-

Weigh and powder ten Naratriptan tablets.[1]

-

Accurately weigh a quantity of the powder equivalent to 10 mg of Naratriptan and transfer it to a 100 ml volumetric flask.

-

Add approximately 70 ml of phosphate buffer pH 6.4 and sonicate for 15 minutes to ensure complete extraction of the drug.

-

Make up the volume to 100 ml with the same buffer and mix well.

-

Filter the solution through a suitable filter paper.

-

Dilute an appropriate volume of the filtrate with phosphate buffer pH 6.4 to obtain a final concentration within the linearity range (e.g., 6 µg/ml).

Assay Procedure

-

Measure the absorbance of the final sample solution at 281 nm against the phosphate buffer pH 6.4 blank.

-

Calculate the concentration of Naratriptan in the sample solution using the regression equation from the calibration curve.

-

Determine the amount of Naratriptan per tablet and the percentage of the labeled claim.

Method Validation Summary

The described UV-spectrophotometric method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1]

Table 1: Summary of Method Validation Parameters

| Parameter | Result |

| Wavelength of Maximum Absorption (λmax) | 281 nm[1][2] |

| Linearity Range | 2 - 10 µg/ml[1][2] |

| Correlation Coefficient (r²) | > 0.99[1][2] |

| Regression Equation | y = 0.019x (example)[1] |

| Accuracy (% Recovery) | 98.53% to 99.43%[1][2] |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 0.323 µg/ml[1] |

| Limit of Quantification (LOQ) | 0.979 µg/ml[1] |

Alternative UV-Spectrophotometric Methods

While the zero-order spectrophotometric method is straightforward, other approaches have also been successfully applied for the analysis of Naratriptan.

-

First-Order Derivative Spectrophotometry: This method involves the derivatization of the zero-order spectrum. For Naratriptan, measurements can be taken at the amplitude of the trough at 232.2 nm.[4][5] This technique can sometimes offer better resolution from interfering excipients. The linearity for this method has been reported in the range of 10 - 60 µg/ml.[4][5]

-

Area Under the Curve (AUC) Method: In this variation of the first-order derivative method, the area under the curve of the derivative spectrum between two selected wavelengths (e.g., 294.20 – 299.00 nm) is measured.[4][5] This method has also shown good linearity in the 10 - 60 µg/ml range.[4][5]

-

Alternative Solvents: While phosphate buffer is commonly used, other solvents like methanol (B129727) have also been employed, with a reported λmax of 223 nm.[6] Another study utilized 1% v/v glycerol (B35011) in water, finding a λmax of 328 nm.[7]

Table 2: Comparison of Different UV-Spectrophotometric Methods for Naratriptan

| Method | Solvent | λmax / Wavelength Range | Linearity Range (µg/ml) |

| Zero-Order | Phosphate Buffer pH 6.4 | 281 nm[1][2] | 2 - 10[1][2] |

| First-Order Derivative | Methanol | 232.2 nm (trough)[4][5] | 10 - 60[4][5] |

| Area Under Curve | Methanol | 294.20 – 299.00 nm[4][5] | 10 - 60[4][5] |

| Zero-Order | 1% v/v Glycerol in Water | 328 nm[7] | 1 - 12[7] |

| Zero-Order | Methanol | 223 nm[6] | Not specified |

Visualization of Experimental Workflow

Caption: Experimental workflow for the UV-Spectrophotometric assay of Naratriptan.

Conclusion